2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile is a useful research compound. Its molecular formula is C18H14N4O2S and its molecular weight is 350.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile is a complex organic compound that integrates a benzodioxole moiety with a quinazoline core and a sulfanyl group. This structural diversity suggests significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The compound's structure can be summarized as follows:
Component | Description |
---|---|
Benzodioxole | A bicyclic structure that may enhance lipophilicity and facilitate interactions with biological targets. |
Quinazoline Core | Known for its role in various pharmacological activities, including anticancer properties. |
Sulfanyl Group | May confer unique reactivity and interaction properties, potentially enhancing biological efficacy. |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several promising effects:
Anticancer Properties
Research indicates that compounds containing quinazoline structures exhibit significant anticancer activity. For instance, derivatives of quinazoline have been shown to selectively inhibit Src family kinases (SFKs), which are crucial in cancer progression. The presence of the benzodioxole moiety may further enhance this activity due to its ability to interact with hydrophobic pockets in target proteins .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Similar compounds with quinazoline cores have demonstrated the ability to inhibit specific kinases at low nanomolar concentrations, leading to reduced tumor growth in preclinical models . The sulfanyl group may play a critical role in enhancing binding affinity to these enzymes.
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Interaction : The sulfanyl group may facilitate binding to enzyme active sites, leading to inhibition or modulation of enzymatic activity.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways associated with cell proliferation and survival.
- Hydrophobic Interactions : The benzodioxole moiety enhances the compound's ability to engage with lipid-rich environments within cellular membranes.
Case Studies and Research Findings
Several studies provide insights into the biological activity of related compounds:
- Src Kinase Inhibition : A study demonstrated that quinazoline derivatives exhibit high selectivity for SFKs over other kinases, showing potential for targeted cancer therapies .
- Pharmacokinetic Properties : Compounds similar in structure have shown favorable pharmacokinetic profiles, including extended half-lives and effective oral bioavailability. These characteristics are essential for developing therapeutics.
- Antimicrobial Activity : Research on benzodioxole derivatives has indicated broad-spectrum antimicrobial effects, suggesting that the incorporation of this moiety into new compounds could enhance their therapeutic potential against infections.
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-7-8-25-18-21-14-4-2-1-3-13(14)17(22-18)20-10-12-5-6-15-16(9-12)24-11-23-15/h1-6,9H,8,10-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGUJJAKOHNBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC(=NC4=CC=CC=C43)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.